FP-Biotin-d4

Quantitative Proteomics ABPP-MudPIT Mass Spectrometry

Quantitative ABPP workflows demand internal standards free of run-to-run variability. Non-deuterated FP-Biotin probes fail in multiplexed MS, introducing inter-sample error. FP-Biotin-d4 solves this with a +4 Da mass shift. · Enables SILAC-like ABPP: mix control (FP-Biotin) and treated (FP-Biotin-d4) proteomes for single-run LC-MS/MS fold-change analysis of hundreds of hydrolases. · Creates stable isotope-labeled standards for absolute MS quantification of recombinant serine hydrolases. · Tracks clearance of active, polysorbate-degrading HCPs across biopharma purification steps.

Molecular Formula C27H50FN4O5PS
Molecular Weight 596.777
CAS No. 1219356-78-1
Cat. No. B564652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFP-Biotin-d4
CAS1219356-78-1
Synonyms[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl-d4]amino]-10-oxodecyl]phosphonofluoridic Acid Ethyl Ester; 
Molecular FormulaC27H50FN4O5PS
Molecular Weight596.777
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
InChIInChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2
InChIKeyZIFSFLGSUTZFCP-AUZVCRNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FP-Biotin-d4: Deuterated Serine Hydrolase Probe


FP-Biotin-d4 (CAS: 1219356-78-1) is a stable isotope-labeled chemical probe, featuring four deuterium atoms on its pentyl linker chain, and is a variant of the broader class of biotinylated fluorophosphonate (FP) probes used in Activity-Based Protein Profiling (ABPP) . Its primary mechanism of action relies on the electrophilic fluorophosphonate warhead, which covalently and irreversibly binds to the active-site serine residue of catalytically active serine hydrolases, a vast enzyme family that includes esterases, lipases, and peptidases [1]. The attached biotin group enables the selective enrichment and subsequent identification of these labeled proteins from complex biological matrices, making it a foundational tool for functional proteomics [2].

FP-Biotin-d4 Selection for Quantitative MS


Generic substitution with non-deuterated FP-Biotin (or related probes like FP-PEG-biotin) fails in workflows requiring precise mass spectrometry (MS)-based quantification. While these analogs share the same serine hydrolase targeting mechanism and generate comparable enzyme activity profiles at saturation [1], their identical molecular weights preclude their use in multiplexed quantitative proteomics experiments. The +4 Da mass shift imparted by the deuterium label in FP-Biotin-d4 creates a chemically identical but mass-resolvable internal standard [2]. This allows for differential isotopic labeling and co-analysis of two or more samples (e.g., control vs. treated), which is a fundamental requirement for accurate relative protein quantification in ABPP-MudPIT and LC-MS/MS workflows. Attempting to use non-isotopically labeled probes in such contexts introduces run-to-run variability and eliminates the capacity for internal calibration, thereby compromising the analytical rigor required for differential enzyme activity assessment.

FP-Biotin-d4: Evidence for Quantitative Differentiation


Defined Mass Shift for Multiplexed Quantification

FP-Biotin-d4 possesses a defined +4 Da mass shift relative to its non-deuterated counterpart, FP-Biotin. This difference, arising from the substitution of four hydrogen atoms with deuterium, enables it to serve as a chemically identical but mass-distinct probe [1]. This is a critical design feature for multiplexed ABPP experiments, allowing for the labeling of different biological conditions (e.g., control vs. disease proteome) with either the light or heavy probe, followed by combining samples for simultaneous enrichment, LC-MS/MS analysis, and precise relative quantification. Non-deuterated probes like FP-Biotin or FP-PEG-biotin lack this mass differential, making them unsuitable as internal standards for MS-based relative quantitation.

Quantitative Proteomics ABPP-MudPIT Mass Spectrometry

Structure-Dependent Serine Hydrolase Labeling Kinetics

While not directly comparing FP-Biotin-d4, a foundational comparative study between FP-Biotin (the non-deuterated parent compound) and FP-PEG-biotin demonstrates that the chemical linker structure (alkyl vs. PEG) influences the kinetic labeling rates of specific serine hydrolases in complex proteomes, despite producing similar 'maximal coverage' profiles at long incubation times [1]. Specifically, the study reported that 'kinetic analyses revealed that several serine hydrolases reacted at different rates with each FP agent,' and that 'certain serine hydrolases ... reacted up to 10-fold faster with the FP-peg-biotin probe' [2]. This indicates that even structurally similar FP probes are not functionally interchangeable in all experimental contexts, particularly those involving limited reaction times or competitive inhibitor assays.

Enzyme Kinetics Comparative ABPP Target Selectivity

Broad Serine Hydrolase Coverage for HCP Detection

In the context of detecting host cell proteins (HCPs) that degrade polysorbate in biotherapeutic formulations, the parent probe FP-Biotin was compared to a specialized probe (REGN). While the REGN probe was designed to mimic polysorbate and achieved higher enrichment efficiency for certain lipases [1], FP-Biotin remains a critical tool due to its broader coverage of serine hydrolases. A sensitive FP-Biotin-based ABPP workflow was developed that achieved a detection limit of 10 parts per billion (ppb) for several polysorbate-degradative enzymes in biotherapeutics process intermediates [2]. The REGN probe, while superior for its specific targets, was noted to have limitations in its broader proteome coverage, making the broad-spectrum FP-Biotin scaffold essential for comprehensive HCP risk assessment. The deuterated FP-Biotin-d4 would be the preferred choice for a quantitative version of this assay.

Biotherapeutics Host Cell Proteins Polysorbate Degradation

FP-Biotin-d4: Applications in Proteomics & Bioprocessing


Multiplexed Quantitative Activity Profiling

The +4 Da mass shift of FP-Biotin-d4 is ideally suited for SILAC-like workflows in ABPP [1]. Researchers can label a control proteome with non-deuterated FP-Biotin and a treated (e.g., with an inhibitor) proteome with FP-Biotin-d4. By combining the two samples and performing a single streptavidin enrichment and LC-MS/MS analysis, they can precisely determine the fold-change in activity for hundreds of serine hydrolases between the two conditions, thereby eliminating sample-to-sample variability and enabling robust identification of pharmacodynamic markers or drug targets [2].

Absolute Quantification of Recombinant Serine Hydrolase

Building on a validated method that uses a non-deuterated FP-Biotin probe for stoichiometric labeling of active enzymes [3], FP-Biotin-d4 can be used to create a stable isotope-labeled internal standard. By spiking a known amount of an FP-Biotin-d4-labeled standard protein into a cell lysate labeled with FP-Biotin, the absolute amount of the recombinant serine hydrolase of interest can be accurately determined via MS, a critical step in enzyme characterization and biomanufacturing consistency [3].

HCP Risk Assessment in Biomanufacturing

In the biopharmaceutical industry, residual HCPs with serine hydrolase activity pose a risk to drug product stability [4]. An ABPP workflow using FP-Biotin-d4 as a broad-spectrum probe enables the specific capture and identification of active, polysorbate-degrading enzymes that standard proteomics might miss due to low abundance. The deuterated form is essential here for implementing quantitative assays to track the clearance of these specific problematic enzymes across the downstream purification process, ensuring product quality and shelf life [5].

Technical Documentation Hub

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